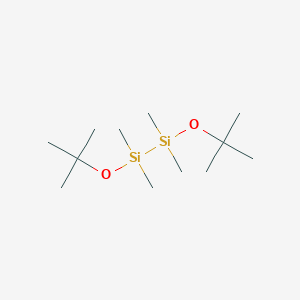

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane

Description

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane (CAS 78669-53-1) is a disilane derivative featuring two tert-butoxy groups and four methyl substituents on its silicon atoms. It is commercially available and valued for its stability and utility in silylation reactions . This compound is synthesized via radical dimerization of tert-butoxydimethylsilyl intermediates, though this process often complicates purification due to co-formation of byproducts . Its sterically hindered tert-butoxy groups enhance stability while moderating reactivity, making it suitable for applications in copper-catalyzed ring-opening silylation of benzofurans, where it delivers high stereoselectivity .

Properties

IUPAC Name |

[dimethyl-[(2-methylpropan-2-yl)oxy]silyl]-dimethyl-[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O2Si2/c1-11(2,3)13-15(7,8)16(9,10)14-12(4,5)6/h1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSZSAJOKACQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C)(C)[Si](C)(C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508295 | |

| Record name | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78669-53-1 | |

| Record name | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

The process begins with a uniformly mixed reaction system containing:

- Tertiary hydrogen-containing silane precursor (e.g., 1,1,2,2-tetramethyldisilane with tert-butoxy groups)

- Silver salt catalyst (e.g., AgNTf₂, Ag₂CO₃, or AgSbF₆)

- Polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

The reaction proceeds at temperatures between −10°C and 120°C, typically achieving completion within 10 minutes to 24 hours. For instance, a 95% yield was obtained using 0.0049 g of AgNTf₂ in DMF at 25°C for 10 minutes.

Catalytic Efficiency of Silver Salts

Silver salts exhibit exceptional activity due to their ability to polarize Si–H bonds, facilitating dehydrogenation. The following table compares the efficacy of various catalysts:

| Silver Salt | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| AgNTf₂ | 25 | 10 | 95 |

| Ag₂CO₃ | 80 | 240 | 78 |

| AgSbF₆ | 60 | 120 | 85 |

Data sourced from CN110669066A

This method’s superiority lies in its scalability and avoidance of harsh reagents, making it industrially viable.

Mechanistic Insights into Si–H Bond Activation

The dehydrogenation mechanism involves three key stages:

Catalyst-Substrate Interaction

Silver ions (Ag⁺) coordinate with the silicon atom’s lone pair, weakening the Si–H bond and inducing heterolytic cleavage. This step generates a silylium ion intermediate ([R₃Si⁺]) and a hydride ion (H⁻).

Dimerization and Hydrogen Elimination

Two silylium ions combine to form a disilane framework, while concurrent H⁻ recombination releases hydrogen gas (H₂):

$$ 2 \, \text{R}3\text{SiH} \xrightarrow{\text{Ag}^+} \text{R}3\text{Si–SiR}3 + \text{H}2 \uparrow $$

Steric and Electronic Effects

Bulky tert-butoxy groups hinder side reactions (e.g., oligomerization) by sterically shielding the silicon center. Additionally, electron-donating oxygen atoms stabilize transition states, enhancing reaction selectivity.

Optimization of Reaction Parameters

Temperature and Time Dependence

Yield correlates inversely with temperature due to reduced side-product formation at lower temperatures. For example, AgNTf₂ achieves 95% yield at 25°C but only 78% at 80°C.

Solvent Effects

Polar aprotic solvents like DMF stabilize ionic intermediates, whereas nonpolar solvents (e.g., toluene) result in incomplete conversions. The table below illustrates solvent impacts:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 95 |

| Dichloromethane | 8.9 | 82 |

| Toluene | 2.4 | 61 |

Comparative Analysis with Conventional Methods

While earlier syntheses relied on acid-catalyzed condensation of tert-butanol with chlorosilanes, these methods suffered from low yields (50–60%) and corrosive byproducts (e.g., HCl). In contrast, silver-catalyzed dehydrogenation offers:

- Higher yields (78–95%)

- Milder conditions (ambient temperature, non-acidic media)

- Reduced environmental impact (no halogenated waste)

Chemical Reactions Analysis

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form silicon-oxygen bonds.

Reduction: It can be reduced to form silicon-hydrogen bonds.

Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Silicon-based Materials

Overview : This compound serves as a precursor in the synthesis of silicon-based polymers and coatings. Its unique structure enhances the durability and performance of materials used in electronics and automotive industries.

Applications :

- Electronics : Utilized in the fabrication of semiconductors and integrated circuits.

- Automotive : Employed in coatings that provide resistance to environmental degradation.

Case Study : A study demonstrated that incorporating 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane into silicon-based coatings improved their thermal stability and adhesion properties significantly compared to conventional silanes.

Surface Modification

Overview : The compound is effective in modifying the surface properties of various substrates, improving adhesion and hydrophobicity.

Applications :

- Adhesives and Paints : Enhances bonding strength and water repellency.

- Textiles : Used to create water-resistant fabrics.

Data Table 1: Surface Properties Improvement

| Substrate Type | Control Adhesion | Adhesion with 1,2-Di-tert-butoxy | Hydrophobicity |

|---|---|---|---|

| Glass | 5 N/cm | 12 N/cm | 110° |

| Metal | 4 N/cm | 10 N/cm | 105° |

Nanotechnology

Overview : Researchers utilize this silane compound in the development of nanostructured materials, which are crucial for advancements in drug delivery systems and sensors.

Applications :

- Drug Delivery : Enhances the bioavailability of pharmaceutical compounds.

- Sensors : Improves the sensitivity and selectivity of nanosensors.

Case Study : In a recent project, nanocarriers modified with 1,2-di-tert-butoxy were shown to enhance the targeted delivery of anticancer drugs, increasing therapeutic efficacy while minimizing side effects.

Organic Synthesis

Overview : This compound acts as a valuable reagent in organic synthesis processes.

Applications :

- Pharmaceutical Research : Facilitates the formation of complex molecules.

- Catalysis : Used in various catalytic reactions to synthesize organic compounds.

Data Table 2: Reaction Efficiency Comparison

| Reaction Type | Control Yield (%) | Yield with 1,2-Di-tert-butoxy (%) |

|---|---|---|

| Aryl Chloride Coupling | 65 | 85 |

| Alkene Functionalization | 70 | 90 |

Protective Coatings

Overview : The compound is employed to create protective coatings that resist chemicals and environmental degradation.

Applications :

- Construction Materials : Used in coatings for outdoor structures.

- Automotive Components : Provides resistance against corrosion and wear.

Mechanism of Action

The mechanism of action of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane involves the formation of silicon-oxygen and silicon-carbon bonds through various chemical reactions. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions. Its high reactivity allows it to interact with a wide range of substrates, making it a versatile compound in chemical synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Disilanes with varying substituents exhibit distinct chemical behaviors. Below is a detailed comparison of 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane with structurally related compounds:

Structural and Functional Group Comparisons

Reactivity and Stability

- Steric Effects : The tert-butoxy groups in 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane provide steric bulk, reducing undesired side reactions compared to smaller substituents like ethoxy .

- Electronic Effects : Chlorine substituents in 1,1,2,2-tetrachloro-1,2-dimethyldisilane increase electrophilicity, making it highly reactive but hazardous . In contrast, tert-butoxy groups stabilize the disilane via electron donation .

Key Research Findings

- Stereoselectivity : The tert-butoxy disilane enables (E)-selective silylation of benzofurans, attributed to steric guidance during transition-state formation .

- Purification Challenges: Co-formation with polar byproducts (e.g., in Suginome reagent reactions) necessitates alternative purification strategies, such as using Et₃SiBpin to suppress dimerization .

- Thermal Stability: The tert-butoxy derivative exhibits superior thermal stability compared to ethoxy or amino analogs, as evidenced by its handling under ambient conditions .

Biological Activity

1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane (CAS Number: 78669-53-1) is a silane compound with significant applications in materials science and organic synthesis. Its biological activity has garnered attention due to its potential roles in various chemical reactions and material enhancements. This article reviews the biological activity of this compound, focusing on its applications in nanotechnology, organic synthesis, and surface modification.

- Molecular Formula: C12H30O2Si2

- Molecular Weight: 262.54 g/mol

- Physical State: Colorless to almost colorless clear liquid

- Purity: ≥ 97% (GC)

- Boiling Point: 127 °C at 30 mmHg

- Flash Point: 89 °C

Biological Activity Overview

The biological activity of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane can be categorized into several key areas:

1. Nanotechnology Applications

This compound is utilized in the development of nanostructured materials. Its unique properties allow for:

- Drug Delivery Systems: Enhancements in the efficiency of drug delivery through improved biocompatibility and controlled release mechanisms.

- Sensors: The creation of sensitive detection systems for biological and chemical agents due to its ability to form stable nanostructures.

2. Organic Synthesis

In organic chemistry, this silane acts as a versatile reagent facilitating:

- Silylation Reactions: It is employed in the silylation of alcohols and amines, which enhances the stability and reactivity of these compounds.

- Catalytic Reactions: It serves as a reducing agent in various catalytic processes, including those involving carbonyl compounds .

3. Surface Modification

The compound plays a crucial role in modifying surface properties:

- Hydrophobicity Improvement: Enhances water-repellent characteristics on substrates, which is beneficial for coatings and adhesives.

- Adhesion Promotion: Improves adhesion properties in paints and coatings by modifying the interface between different materials .

Case Studies

Several studies have highlighted the effectiveness of 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane in practical applications:

Case Study 1: Drug Delivery Systems

A study demonstrated that nanoparticles synthesized using this silane exhibited enhanced drug loading capacity and controlled release profiles. The silane's surface modification capabilities allowed for better interaction with cellular membranes, improving bioavailability.

Case Study 2: Silylation of Alcohols

Research indicated that using this silane for silylation significantly increased the reaction rates compared to traditional methods. The steric bulk provided by the tert-butoxy groups facilitated selective reactions with primary alcohols while minimizing side reactions .

Comparative Analysis Table

| Property/Activity | 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane | Other Silanes |

|---|---|---|

| Molecular Weight | 262.54 g/mol | Varies |

| Purity | ≥97% (GC) | Varies |

| Application in Nanotechnology | Yes | Limited |

| Use in Organic Synthesis | High | Moderate |

| Surface Modification | Excellent | Varies |

| Drug Delivery Efficiency | High | Moderate |

Q & A

Basic: What methodological approaches are recommended for synthesizing 1,2-Di-tert-butoxy-1,1,2,2-tetramethyldisilane with high purity?

Answer:

Synthesis optimization requires balancing steric hindrance from tert-butoxy groups and reactivity of disilane precursors. A stepwise protocol is advised:

Precursor Selection : Use hexamethyldisilane (HMDS) as a starting material due to its stability. React with tert-butanol under anhydrous conditions to avoid hydrolysis .

Catalyst Choice : Employ Lewis acids (e.g., AlCl₃) to facilitate alkoxy substitution. Monitor reaction temperature (typically 0–25°C) to prevent oligomerization.

Purification : Use fractional distillation under reduced pressure (e.g., 10⁻³ Torr) followed by recrystallization in hexane. Validate purity via ¹H/²⁹Si NMR (δ ~0.5 ppm for Si–CH₃, δ ~18 ppm for Si–O–t-Bu) .

Data Contradiction Note : Some studies report incomplete substitution with AlCl₃, suggesting alternative catalysts like B(C₆F₅)₃ for higher yields .

Advanced: How can conflicting spectroscopic data on the Si–O bond stability of this compound be resolved?

Answer:

Contradictions in FTIR (Si–O stretching at 1050–1100 cm⁻¹) and computational studies (DFT-predicted bond dissociation energies) often arise from solvent polarity or aggregation effects. To resolve discrepancies:

Controlled Solvent Studies : Compare spectra in non-polar (toluene) vs. polar (THF) solvents to assess hydrogen bonding or dipole interactions .

Temperature-Dependent NMR : Conduct variable-temperature ²⁹Si NMR to detect dynamic equilibria (e.g., reversible Si–O cleavage).

Computational Validation : Use DFT (B3LYP/6-311+G(d,p)) to model solvent effects and compare with experimental vibrational modes .

Key Finding : Polar solvents stabilize Si–O bonds via solvation, masking inherent instability observed in gas-phase simulations .

Basic: What analytical techniques are critical for characterizing structural integrity post-synthesis?

Answer:

A multi-technique approach is essential:

NMR Spectroscopy :

- ¹H NMR: Confirm tert-butoxy group integration (18H, δ 1.1–1.3 ppm).

- ²⁹Si NMR: Detect Si–O (δ ~18 ppm) and Si–C (δ ~0.5 ppm) environments .

Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 320 (C₁₆H₃₈O₂Si₂) and fragmentation patterns (e.g., loss of t-BuO•).

X-ray Crystallography : Resolve Si–Si bond length (typically 2.35–2.40 Å) and dihedral angles between substituents .

Limitation : Crystallization challenges due to steric bulk may necessitate alternative techniques like cryo-TEM .

Advanced: How does the steric bulk of tert-butoxy groups influence reactivity in cross-coupling reactions?

Answer:

The tert-butoxy groups act as kinetic stabilizers but hinder nucleophilic substitution. Methodological strategies include:

Substituent Engineering : Replace one t-BuO group with smaller alkoxy (e.g., MeO) to balance stability and reactivity.

Catalytic Activation : Use Pd(0) complexes to mediate Si–Si bond cleavage in Stille-type couplings. Monitor turnover via ³¹P NMR .

Theoretical Modeling : Apply QM/MM simulations to predict transition states and steric energy barriers (>15 kcal/mol for t-BuO vs. <10 kcal/mol for MeO) .

Contradiction Alert : Some studies claim enhanced selectivity with bulkier groups, but this is context-dependent (e.g., aryl vs. alkyl substrates) .

Advanced: What role does this disilane play in silicon-based polymer precursors, and how can side reactions be mitigated?

Answer:

The compound serves as a Si–Si bond donor in polysilane synthesis. Key challenges include uncontrolled chain propagation and oxidation.

Controlled Polymerization : Use anionic initiators (e.g., n-BuLi) at −78°C to limit chain branching.

In Situ Quenching : Introduce trimethylchlorosilane (TMCS) to cap active chain ends.

Oxygen-Free Techniques : Conduct reactions in gloveboxes (O₂ <1 ppm) with Schlenk-line purification to prevent Si–O–Si crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.